N-Desmethyl Tamoxifen Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis and metabolic pathways of N-Desmethyl Tamoxifen Hydrochloride involve the action of cytochrome P450 (CYP) enzymes. Tamoxifen undergoes extensive metabolism in the liver, where it is demethylated by CYP3A4/5 to form N-Desmethyl Tamoxifen, which is further hydroxylated, primarily by CYP2D6, to produce endoxifen, a compound with significant antiestrogenic potency (Desta et al., 2004).
Molecular Structure Analysis
N-Desmethyl Tamoxifen Hydrochloride's molecular structure is characterized by the removal of a methyl group from the parent compound, Tamoxifen. This slight modification significantly impacts its pharmacokinetics and dynamics, as evidenced by its different metabolic pathway and the formation of endoxifen, a highly potent metabolite. The structural alteration contributes to its distinct interaction with estrogen receptors and its role in the metabolic pathway of Tamoxifen (Johnson et al., 2004).
Chemical Reactions and Properties
N-Desmethyl Tamoxifen Hydrochloride participates in various chemical reactions, including further hydroxylation to produce endoxifen. These reactions underscore the metabolite's chemical reactivity and its contribution to Tamoxifen's pharmacological effects. Its chemical properties, such as solubility and stability, are essential for its interaction with cytochrome P450 enzymes and subsequent conversion into active metabolites (Wu et al., 2009).
Applications De Recherche Scientifique
Aromatase Inhibition : Tamoxifen metabolites, including N-Desmethyl Tamoxifen, inhibit aromatase activity, enhancing their anti-estrogenic effects in breast cancer treatment (Lu, Desta, & Flockhart, 2011).
Suppression of Tumor Promotion : Tamoxifen suppresses hydrogen peroxide formation in human neutrophils, inhibiting tumor promotion in breast cancer (Lim, Frenkel, & Troll, 1992).
Antioxidant Action : Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen, inhibit lipid peroxidation, contributing to their anti-oestrogenic actions (Wiseman et al., 1990).
DNA Adduct Formation : Tamoxifen derivatives, including N-Desmethyl Tamoxifen, may induce DNA adduct formation, suggesting potential endometrial tumor induction risks (Gamboa da Costa et al., 2001).
Estrogen Signaling Effects : Metabolites of Tamoxifen, including N-Desmethyl Tamoxifen, impact estrogen signaling and resistance development in breast cancer treatment (Squirewell & Duffel, 2015).
Carcinogenic Potential : Studies suggest Tamoxifen may promote hepatocarcinogenesis, with implications for N-Desmethyl Tamoxifen as a metabolite (Dragan et al., 2004).
Therapeutic Monitoring : Monitoring levels of Tamoxifen and its metabolites can address compliance and metabolism issues in breast cancer treatment (Tchu, Lynch, & Wu, 2012).
Water Chlorination Impact : Tamoxifen is stable in water chlorination, but its metabolites degrade quickly, producing potentially toxic byproducts (Negreira et al., 2015).
Drug-Drug Interactions : The coadministration of Tamoxifen with certain drugs like paroxetine significantly alters its metabolite levels, impacting breast cancer treatment (Stearns et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Tamoxifen Hydrochloride | |
CAS RN |
15917-65-4 | |
Record name | NSC372964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Desmethyltamoxifen HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.